molecular formula C10H13NO2 B13514971 (S)-4-(1-Aminoethyl)-2-methylbenzoic acid

(S)-4-(1-Aminoethyl)-2-methylbenzoic acid

Cat. No.: B13514971
M. Wt: 179.22 g/mol
InChI Key: QGQWJUWDKKLZLF-ZETCQYMHSA-N
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Description

(S)-4-(1-Aminoethyl)-2-methylbenzoic acid is an organic compound with the molecular formula C10H13NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Chiral Amine Introduction: A chiral amine, such as (S)-1-phenylethylamine, is introduced to the 2-methylbenzoic acid through a condensation reaction.

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: Using palladium or platinum catalysts to facilitate the hydrogenation step.

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-4-(1-Aminoethyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-Aminoethyl)benzoic acid: Similar structure but without the methyl group.

    ®-4-(1-Aminoethyl)-2-methylbenzoic acid: The enantiomer of the compound with different chiral configuration.

    4-(1-Aminoethyl)-2-methylbenzoic acid: Without the chiral specificity.

Uniqueness

(S)-4-(1-Aminoethyl)-2-methylbenzoic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomers or non-chiral analogs. This uniqueness makes it valuable for studying chiral effects in biological systems and for developing chiral drugs.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-2-methylbenzoic acid

InChI

InChI=1S/C10H13NO2/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,7H,11H2,1-2H3,(H,12,13)/t7-/m0/s1

InChI Key

QGQWJUWDKKLZLF-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)N)C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)C(=O)O

Origin of Product

United States

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